![molecular formula C11H14FNO B1474168 (1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol CAS No. 1932087-37-0](/img/structure/B1474168.png)
(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol, also known as (1R,2R)-2-amino-3-fluorocyclopentanol or AFCP, is a synthetic compound with a wide range of applications in the fields of biochemistry and pharmacology. It is a cyclic secondary amine with a 3-fluorophenyl substituent, and is often used in the synthesis of various pharmaceutical drugs and other compounds. AFCP has been studied extensively for its biochemical and physiological properties, and has been found to have a wide range of potential applications in the medical and scientific fields.
Wissenschaftliche Forschungsanwendungen
Radiolabeling and Biological Evaluation
The scientific research involving compounds similar to (1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol, such as the trans-stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid, focuses on their synthesis, radiolabeling, and biological evaluation for use as PET imaging agents. These compounds demonstrate transport via system L and system ASC in various tumor cell types and show promise for tumor imaging due to favorable tumor to brain tissue ratios in rat models, highlighting their potential application in diagnosing and studying the progression of tumors (Pickel et al., 2021).
Asymmetric Synthesis in Drug Development
Asymmetric synthesis techniques have been applied to create potent hNK-1 receptor antagonists, demonstrating the chemical complexity and challenges involved in synthesizing compounds with multiple chiral centers. This includes the formation of ether bonds via π-allyl palladium chemistry and the introduction of the 4-fluorophenyl group in a stereospecific manner, showcasing the compound's relevance in advanced pharmaceutical synthesis and drug discovery processes (Yasuda et al., 2011).
Chemical Precursor Analysis
In the domain of chemical analysis, compounds structurally related to this compound have been identified as chemical precursors to other significant chemicals, such as 2-fluorodeschloroketamine. Studies include the elucidation of decomposition pathways and the establishment of analytical methods for qualitative analysis, contributing to the field of forensic science and toxicology by providing insights into the chemical behavior of potential illicit substances (Luo et al., 2022).
Conformational Analysis and Structure Activity Relationship
Research has also delved into the conformational analysis of similar cyclopentane derivatives, aiming to understand their intrinsic conformational preferences and impact on biological activity. This includes DFT calculations to explore the conformational space of stereoisomers and their derivatives, aiding in the design of constrained amino acid analogues for peptide engineering and drug design. Such studies offer insights into the structural factors influencing biological activity and receptor interaction, which is crucial for the development of more effective therapeutic agents (Casanovas et al., 2008).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3-fluoroanilino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-3-1-4-9(7-8)13-10-5-2-6-11(10)14/h1,3-4,7,10-11,13-14H,2,5-6H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBDYIFNLGNYFQ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)
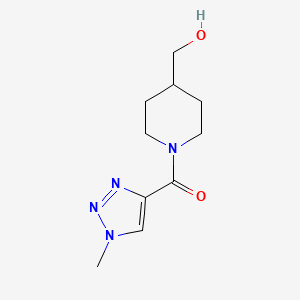
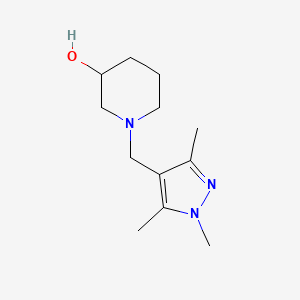
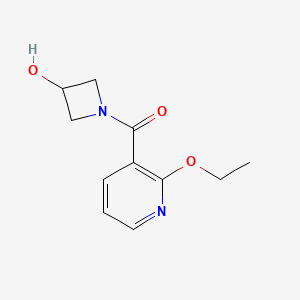

![Methyl 3-amino-3a,4,5,9b-tetrahydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1474092.png)
![5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B1474096.png)
![1-({[(3-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474097.png)
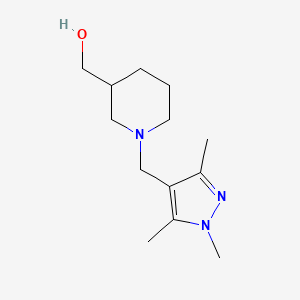
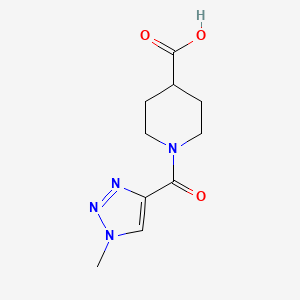
![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)